molecular formula C18H18N2S B2383201 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 863001-36-9

2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2383201
CAS No.: 863001-36-9
M. Wt: 294.42
InChI Key: GMQRIJQZDCFFAL-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a dihydroisoquinoline moiety with a benzo[d]thiazole ring, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Castagnoli-Cushman reaction is often employed to synthesize derivatives of dihydroisoquinoline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is increasingly being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole is unique due to its specific combination of a dihydroisoquinoline and a benzo[d]thiazole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit AKR1C3 makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,7-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12-9-13(2)17-16(10-12)19-18(21-17)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQRIJQZDCFFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCC4=CC=CC=C4C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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